REACTION_CXSMILES
|
C1O[C:4]2([CH2:9][CH2:8][C:7]([N:15]([CH3:17])[CH3:16])([C:10]3[S:11][CH:12]=[CH:13][CH:14]=3)[CH2:6][CH2:5]2)[O:3]C1.ClC1C=CC(C2(N(C)C)CCC(=O)CC2)=CC=1>>[CH3:16][N:15]([CH3:17])[C:7]1([C:10]2[S:11][CH:12]=[CH:13][CH:14]=2)[CH2:8][CH2:9][C:4](=[O:3])[CH2:5][CH2:6]1
|
Name
|
4-dimethylamino-4-(2-thienyl)cyclohexanone ethylene ketal
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1COC2(CCC(CC2)(C=2SC=CC2)N(C)C)O1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C1(CCC(CC1)=O)N(C)C
|
Name
|
ethylene ketal hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is prepared
|
Type
|
CUSTOM
|
Details
|
(after recrystallization from methanol-water) the title compound in 64% yield, m.p. 102°-103° C.
|
Name
|
|
Type
|
|
Smiles
|
CN(C1(CCC(CC1)=O)C=1SC=CC1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |